molecular formula C25H24N2O7S B11212955 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,4-dimethoxybenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,4-dimethoxybenzoate

Cat. No.: B11212955
M. Wt: 496.5 g/mol
InChI Key: CSAWRISKTHUDGV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 3,4-DIMETHOXYBENZOATE involves multiple steps, starting with the preparation of the benzisothiazole ring. The reaction conditions typically include the use of strong oxidizing agents and specific catalysts to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 3,4-DIMETHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole ring can inhibit certain enzymes, leading to its biological effects . The compound may also interact with cellular receptors, modulating various signaling pathways .

Properties

Molecular Formula

C25H24N2O7S

Molecular Weight

496.5 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxyanilino)ethyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H24N2O7S/c1-31-20-10-6-5-9-19(20)27(24-18-8-4-7-11-23(18)35(29,30)26-24)14-15-34-25(28)17-12-13-21(32-2)22(16-17)33-3/h4-13,16H,14-15H2,1-3H3

InChI Key

CSAWRISKTHUDGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCN(C2=CC=CC=C2OC)C3=NS(=O)(=O)C4=CC=CC=C43)OC

Origin of Product

United States

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